2-(4-ethoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-2-29-18-6-8-19(9-7-18)30-17-21(26)23-11-16-31(27,28)25-14-12-24(13-15-25)20-5-3-4-10-22-20/h3-10H,2,11-17H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBIQLMGWBDJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure featuring a piperazine ring and a sulfonamide group, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Serotonin Receptors : The piperazine moiety suggests potential activity at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders.
- Tyrosinase Inhibition : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme crucial in melanin production, indicating potential applications in skin depigmentation therapies.
In Vitro Studies
Research has indicated that the compound exhibits significant biological activity through various assays:
- Tyrosinase Inhibition : In studies measuring tyrosinase activity, the compound demonstrated IC50 values comparable to established inhibitors. For example, compounds structurally related to this one showed potent inhibition of tyrosinase in B16F10 melanoma cells, suggesting potential use in treating hyperpigmentation disorders .
Case Studies
- Antimelanogenic Effects : A study involving structurally similar compounds highlighted their efficacy in reducing melanin synthesis without cytotoxicity in B16F10 cells. This suggests that our compound may share similar properties .
- Serotonin Modulation : A case study on related piperazine compounds indicated their ability to modulate serotonin levels in animal models, which could translate to therapeutic effects in human anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Lipophilicity: The target compound’s 4-ethoxyphenoxy group increases logP compared to analogues with smaller substituents (e.g., 3-methoxyphenoxy in ).
- Solubility : The sulfonamide bridge enhances aqueous solubility relative to thioether-linked analogues (e.g., ).
- Hydrogen Bonding: The pyridinyl-piperazine and sulfonamide groups provide multiple H-bond acceptors, improving target engagement compared to non-sulfonamide derivatives .
Pharmacological Activity
- Adenosine A2A Receptor Selectivity: The pyridin-2-yl-piperazine motif is critical for A2AR binding affinity, as seen in fluorescent ligands like Compound 13 (), which shares this pharmacophore .
- Kinase Inhibition: Analogues with pyrimidine cores (e.g., ) show stronger kinase inhibition than the target compound, suggesting the ethoxyphenoxy group may reduce kinase affinity.
- Antimicrobial Activity : Sulfanyl-acetamide derivatives (e.g., ) exhibit broader antimicrobial spectra due to thioether reactivity, absent in the sulfonamide-based target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
